molecular formula C19H15BrN4O2S B2684082 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one CAS No. 946252-42-2

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one

Cat. No.: B2684082
CAS No.: 946252-42-2
M. Wt: 443.32
InChI Key: GRLFQMXXRQHIRS-UHFFFAOYSA-N
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Description

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Attachment of the bromophenyl group: This step may involve a halogenation reaction.

    Formation of the quinazolinone core: This can be synthesized through condensation reactions involving anthranilic acid derivatives.

    Thioether linkage:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the quinazolinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced oxadiazole or quinazolinone derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Medicinal chemistry: As a lead compound for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Biological research: Studying its effects on various biological pathways and targets.

    Industrial applications: Potential use in the development of new materials or as a chemical intermediate in organic synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could act as an agonist or antagonist at certain receptors.

    Pathway interference: The compound might interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Such as 2-methyl-3-phenylquinazolin-4(3H)-one.

    Oxadiazole derivatives: Such as 3-(4-bromophenyl)-1,2,4-oxadiazole.

    Thioether-linked compounds: Such as 2-(methylthio)-3-phenylquinazolin-4(3H)-one.

Uniqueness

The uniqueness of 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2S/c1-2-24-18(25)14-8-3-4-9-15(14)21-19(24)27-11-16-22-17(23-26-16)12-6-5-7-13(20)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLFQMXXRQHIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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